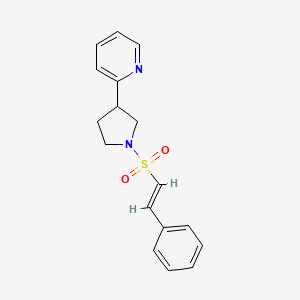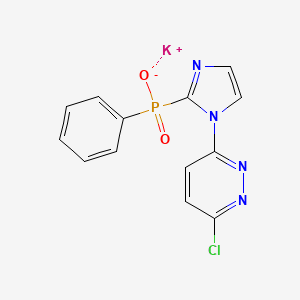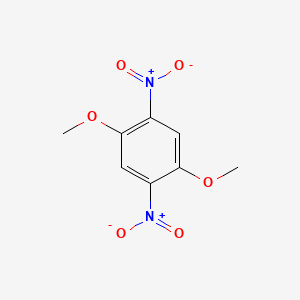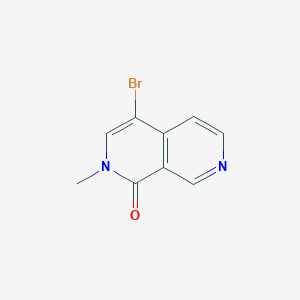
(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic amine, part of a class of compounds that contain a nitrogen atom in a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as any other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include melting point, boiling point, density, molecular formula, molecular weight, and others .Applications De Recherche Scientifique
Regio- and Stereochemistry in Chemical Reactions
In the study of unusual regio- and stereochemistry, the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene is explored. This research investigates the antiparallel and parallel attack in the reaction, highlighting the regiospecific nature with respect to each starting sulphone. The Z-isomer reacts almost exclusively at the carbon atom α to SO2, while the E-isomer reacts at the β-carbon, albeit in poor yield. The structures of the 2-substituted-4-t-butylcyclohexanones obtained by hydrolysis of the reaction mixtures were established, providing insights into the stereochemical outcomes of such reactions (Fabrissin et al., 1980).
Synthesis and Green Metric Evaluation
Another application involves the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole. This research describes a modified synthesis approach that offers advantages such as N-oxidation of 2,3-lutidine with catalytic quantities of RuCl3 in the presence of oxygen and a one-pot synthesis approach, leading to improved green metrics assessment based on parameters like atom economy, reaction mass efficiency, and E-factor (Gilbile et al., 2017).
High Conductivity Molten Salts
Research into high conductivity molten salts based on the imide ion showcases the use of the bis(trifluoromethanesulfonyl)imide ion in novel salts based on ammonium and pyrrolidinium cations. These salts display reduced melting points compared to analogous halide salts, with some being molten at room temperature. This study underlines the potential of these salts in applications requiring high conductivity and low melting points, offering advancements in the field of ionic liquids (McFarlane et al., 2000).
Safety and Hazards
Orientations Futures
The future directions for research on “(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine” would likely depend on its potential applications. If it shows promise in areas such as pharmaceuticals, materials science, or other fields, further studies could be conducted to optimize its synthesis, understand its properties, and explore its uses .
Propriétés
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCGSVOBVLMMN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)

![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)



![3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897931.png)
![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)

